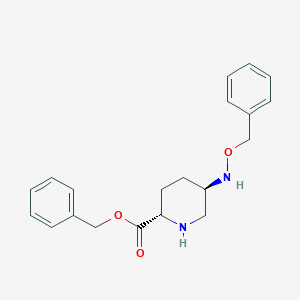
4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is commonly referred to as QS11 and has been studied for its mechanism of action and its potential applications in various fields of research.
Scientific Research Applications
Photodynamic Therapy in Cancer Treatment
- Application : A study discusses the synthesis and characterization of a zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting its significant potential as a Type II photosensitizer in photodynamic therapy for cancer treatment. This compound exhibits good fluorescence properties, a high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Agents
- Application : Research on quinoline clubbed with sulfonamide moiety has led to the synthesis of new compounds used as antimicrobial agents. These compounds have shown high activity against Gram-positive bacteria, demonstrating the potential of sulfonamide derivatives in addressing bacterial infections (Unknown Authors, 2019).
Anticancer Properties
- Application : Sulfonamide derivatives, including compounds with a benzenesulfonamide fragment, have been synthesized and shown to have pro-apoptotic effects in cancer cells. These compounds could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, suggesting their potential as anticancer agents (Cumaoğlu, Dayan, Agkaya, Ozkul, & Ozpozan, 2015).
Inhibitors in Biochemical Studies
- Application : N-substituted benzenesulfonamides have been investigated as carbonic anhydrase inhibitors (CAIs), revealing significant insights related to their inhibition mechanism. These studies are crucial in understanding various biochemical pathways and developing therapeutic strategies (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).
Electro-organic Synthesis
- Application : Benzenesulfonamides have been studied in the electro-oxidation of catechols, leading to the synthesis of new sulfone derivatives. This research contributes to the field of electro-organic chemistry and the development of novel synthetic methods (Nematollahi & Rahchamani, 2002).
properties
IUPAC Name |
4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-24-15-7-9-16(10-8-15)26(22,23)18-14-6-5-13-4-3-11-19(17(13)12-14)25(2,20)21/h5-10,12,18H,3-4,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKPYSMNPQUPCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2409499.png)

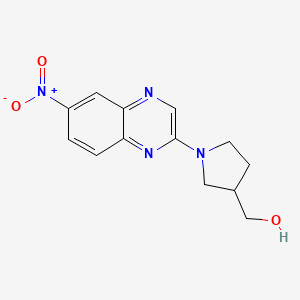

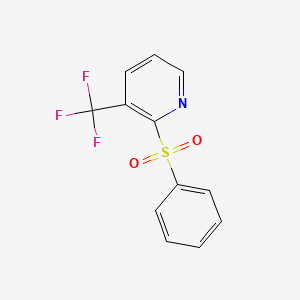
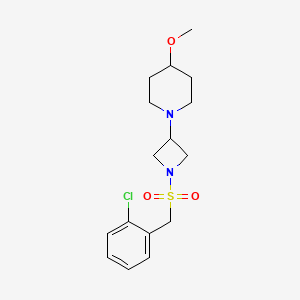
![3-methoxy-N-[(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2409511.png)
![N-[1-(5-fluoro-2-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2409512.png)
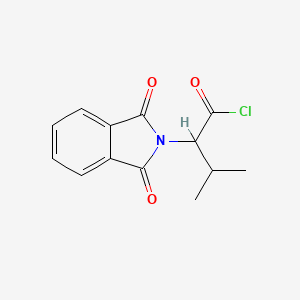
![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-formylbenzoate](/img/structure/B2409515.png)
![N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2409516.png)
![1-(3,4-Dimethoxyphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2409517.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopropanecarboxamide](/img/structure/B2409518.png)
